
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclopentane ring with two carboxylic acid groups positioned at the 1 and 3 positions. The stereochemistry of the compound, denoted by (1S,3S), indicates the specific spatial arrangement of the atoms, which is crucial for its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize flow microreactor systems to enhance reaction efficiency and yield. The use of protecting groups, such as carbamates, can also be employed to facilitate the synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The inhibition mechanism may involve the elimination of fluoride ions followed by conjugate addition and hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3S)-3-amino-4-fluorocyclopentane-1-carboxylic acid
- (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Uniqueness
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry, which significantly influences its biological activity and chemical reactivity. Compared to its isomers, this compound may exhibit different binding affinities and inhibitory effects on enzymes, making it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
477331-06-9 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(1R)-1-aminocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m1/s1 |
InChI-Schlüssel |
YFYNOWXBIBKGHB-HWZXHQHMSA-N |
SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N |
Isomerische SMILES |
C1C[C@@](CC1C(=O)O)(C(=O)O)N |
Kanonische SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N |
Piktogramme |
Irritant |
Synonyme |
(trans)-1-aminocyclopentyl-1,3-dicarboxylate 1-amino-1,3-dicarboxycyclopentane 1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer 1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer 1-amino-1,3-dicarboxycyclopentane, (trans)-isomer 1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer 1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer 1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer 1-amino-cyclopentyl-trans-1S,3R-dicarboxylate 1-aminocyclopentane-1,3-dicarboxylic acid 1-aminocyclopentyl-1,3-dicarboxylic acid 1R,3S-ACPD 1S,3R-ACPD ACPD-1S,3R cis-1-amino-1,3-cyclopentanecarboxylic acid cis-ACPD t-ACPD trans-1-aminocyclopentane-1,3-dicarboxylate trans-ACPD |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid in the brain, and how does it affect neuronal activity?
A1: this compound acts as an agonist at group II metabotropic glutamate receptors (mGluRs). [, , ] These receptors are located on neuronal synapses and play a modulatory role in synaptic transmission. Activation of group II mGluRs by 1S,3S-ACPD typically leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. []
Q2: How has this compound been used to investigate the role of long-term potentiation (LTP) in learning and memory?
A2: Researchers have used 1S,3S-ACPD to investigate whether LTP, a long-lasting enhancement of synaptic strength, is a valid model for memory formation. Studies have shown that 1S,3S-ACPD effectively blocks the induction of LTP in both the CA1 region and the dentate gyrus of the hippocampus, brain regions crucial for learning and memory. [, , ] Interestingly, despite blocking LTP, 1S,3S-ACPD administration did not prevent animals from learning a spatial task. [] This finding challenges the widely held view that HFS-induced LTP is a reliable model for memory formation. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)

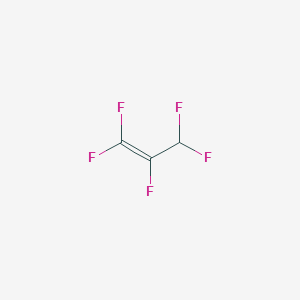
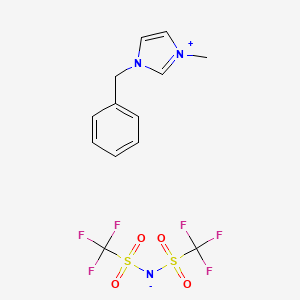

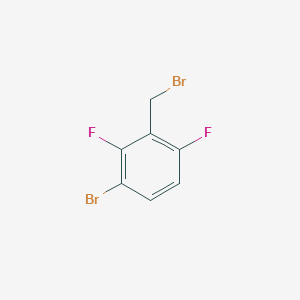
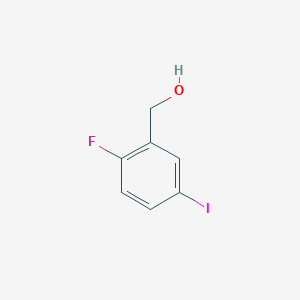

![1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol](/img/structure/B3041958.png)



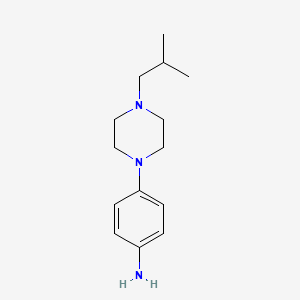
![N-[(2,6-dibromo-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine](/img/structure/B3041968.png)
